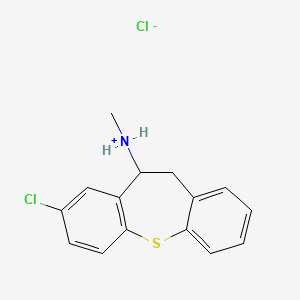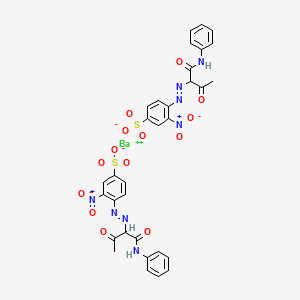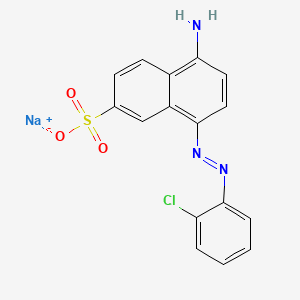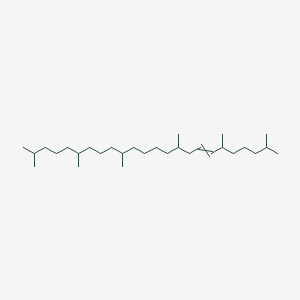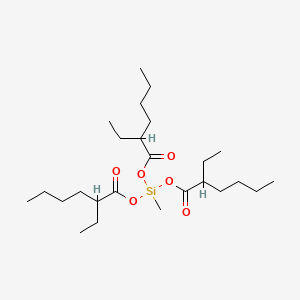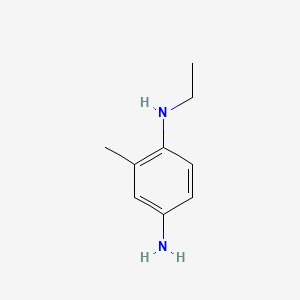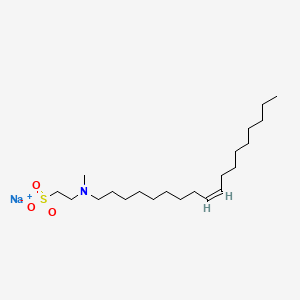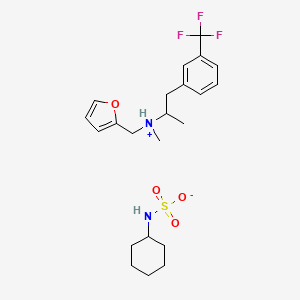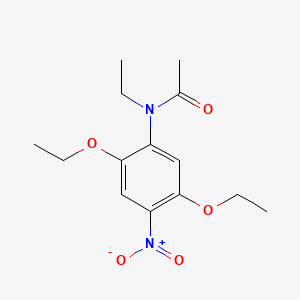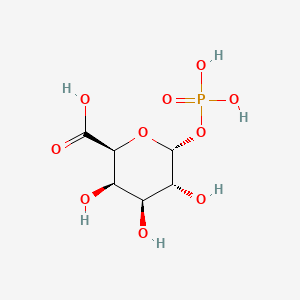![molecular formula C36H71NO4 B13769335 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate CAS No. 65186-10-9](/img/structure/B13769335.png)
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate is a chemical compound with the molecular formula C36H71NO4 and a molecular weight of 581.95324. . This compound is characterized by its long hydrocarbon chain and the presence of both amide and ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate typically involves the esterification of palmitic acid with 2-(N-(2-hydroxyethyl)hexadecanamido)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The final product is purified through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide and ester groups into their respective alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and amide formation reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation, but its effects on membrane dynamics and protein interactions are of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitic acid: A saturated fatty acid with a similar hydrocarbon chain but lacking the amide and ester groups.
Stearic acid: Another saturated fatty acid with a longer hydrocarbon chain.
Oleic acid: An unsaturated fatty acid with a similar chain length but containing a double bond.
Uniqueness
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate is unique due to its combination of amide and ester functional groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and interact with biological membranes in ways that simple fatty acids cannot.
Propriétés
Numéro CAS |
65186-10-9 |
|---|---|
Formule moléculaire |
C36H71NO4 |
Poids moléculaire |
582.0 g/mol |
Nom IUPAC |
2-[hexadecanoyl(2-hydroxyethyl)amino]ethyl hexadecanoate |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)37(31-33-38)32-34-41-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-34H2,1-2H3 |
Clé InChI |
AZZDHTGSIWDSIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
